ABT-737-d8

Bioanalysis Pharmacokinetics Mass Spectrometry

ABT-737-d8 is an essential stable isotope-labeled internal standard (MW 821.48, +8 Da vs. parent) for LC-MS quantification of ABT-737. Enables accurate PK, DMPK, and bioequivalence studies by eliminating ion suppression artifacts. Maintains identical biological activity (EC50: 30.3/78.7/197.8 nM for Bcl-2/Bcl-xL/Bcl-w). Essential for bioanalytical labs requiring validated LC-MS/MS assays in complex matrices.

Molecular Formula C42H45ClN6O5S2
Molecular Weight 821.5 g/mol
Cat. No. B565181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-737-d8
Synonyms4-[4-[(4’-Chloro[1,1’-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide-d8; 
Molecular FormulaC42H45ClN6O5S2
Molecular Weight821.5 g/mol
Structural Identifiers
InChIInChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2
InChIKeyHPLNQCPCUACXLM-GDWIFBKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT-737-d8: Deuterium-Labeled Bcl-2/Bcl-xL/Bcl-w Inhibitor for Quantitative MS and Pharmacokinetic Studies


4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide (ABT-737-d8) is a stable isotopically labeled analog of ABT-737, a potent BH3-mimetic inhibitor of the anti-apoptotic Bcl-2 family proteins Bcl-2, Bcl-xL, and Bcl-w [1]. The compound features eight deuterium atoms incorporated into the piperazine ring, resulting in a molecular mass shift of +8 Da relative to the unlabeled parent (MW 821.48 vs. 813.43) . This deuterium labeling enables precise use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, while the biological activity (EC50 values of 30.3 nM, 78.7 nM, and 197.8 nM against Bcl-2, Bcl-xL, and Bcl-w, respectively) remains unchanged from the parent compound [2].

Why ABT-737 Cannot Substitute for ABT-737-d8 in Quantitative Bioanalysis


Non-deuterated ABT-737 cannot be used as an internal standard in LC-MS/MS quantification of the same analyte because it co-elutes and shares the identical mass-to-charge ratio, preventing baseline separation and introducing ion suppression/enhancement artifacts [1]. In contrast, ABT-737-d8 exhibits a distinct mass shift (+8 Da) that allows the mass spectrometer to differentiate the internal standard from the analyte, ensuring accurate, reproducible quantification of ABT-737 in complex biological matrices such as plasma, tissue homogenates, and cell lysates [2]. This fundamental analytical requirement drives procurement decisions for deuterated compounds in pharmacokinetic, drug metabolism, and bioequivalence studies.

ABT-737-d8: Quantitative Differentiation Evidence Against Closest Analogs


Mass Shift of +8 Da Enables Baseline Separation from Non-Deuterated ABT-737 in LC-MS

ABT-737-d8 exhibits a molecular weight of 821.48 g/mol, compared to 813.43 g/mol for non-deuterated ABT-737, resulting in a mass shift of +8.05 Da . This difference allows the mass spectrometer to cleanly separate the internal standard (d8) from the analyte (d0) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, enabling precise peak area ratio calculation for absolute quantification [1].

Bioanalysis Pharmacokinetics Mass Spectrometry

High Purity Specification (≥99%) Minimizes Interference in Analytical Workflows

ABT-737-d8 is supplied with a purity specification of ≥99.11% , whereas the non-deuterated parent ABT-737 is commonly offered at ≥98% purity . This higher purity threshold reduces the likelihood of extraneous peaks or matrix effects that could compromise quantitative LC-MS/MS accuracy.

Analytical Chemistry Quality Control Internal Standard

Biological Activity Equivalent to Non-Deuterated ABT-737 Across Bcl-2 Family Targets

ABT-737-d8 retains the same inhibitory potency as the non-deuterated parent compound against Bcl-2, Bcl-xL, and Bcl-w, with EC50 values of 30.3 nM, 78.7 nM, and 197.8 nM, respectively [1]. This equivalence is expected for deuterated analogs where the isotope is incorporated at non-exchangeable positions distant from the pharmacophore, and is consistently reported across multiple vendor datasheets .

Apoptosis Oncology Bcl-2 Family

Storage and Handling Requirements Comparable to Parent Compound

ABT-737-d8 exhibits physical properties closely aligned with the non-deuterated parent: a melting point of 148-150°C (vs. 152-154°C for ABT-737) and recommended storage at -20°C . The slight melting point depression is consistent with the isotopic substitution effect but does not alter handling, solubility, or long-term stability requirements.

Compound Management Stability Logistics

Primary Application Scenarios for ABT-737-d8 in Research and Development


LC-MS/MS Quantification of ABT-737 in Pharmacokinetic Studies

ABT-737-d8 is spiked into plasma, tissue, or cell lysate samples at a known concentration prior to sample preparation. Following protein precipitation or solid-phase extraction, the analyte (ABT-737) and internal standard (ABT-737-d8) are separated by liquid chromatography and detected by tandem mass spectrometry. The +8 Da mass shift allows the mass spectrometer to monitor distinct transitions for the analyte and internal standard [1][2], enabling calculation of ABT-737 concentrations from the peak area ratio. This approach is essential for generating validated pharmacokinetic profiles required in preclinical and clinical development.

Metabolic Stability and Drug-Drug Interaction Studies

When co-incubated with liver microsomes or hepatocytes, ABT-737-d8 can be used as an internal standard to monitor the depletion of unlabeled ABT-737 over time. Because the deuterated analog exhibits nearly identical extraction efficiency and ionization response as the analyte, it corrects for matrix effects and instrument variability, providing robust intrinsic clearance (CLint) and half-life (t1/2) measurements [1][2]. This data informs lead optimization and predicts in vivo clearance.

Bioequivalence and Formulation Development

In generic drug development or reformulation efforts for ABT-737, ABT-737-d8 serves as the gold standard internal standard for bioequivalence studies. By quantifying ABT-737 in plasma samples from crossover clinical trials with high accuracy and precision, the deuterated internal standard supports regulatory submissions that require demonstration of equivalent systemic exposure between test and reference products [1][2].

Target Engagement and Cellular Uptake Quantification

For studies correlating Bcl-2 family target inhibition with cellular drug concentrations, ABT-737-d8 enables absolute quantification of unlabeled ABT-737 in cell pellets or subcellular fractions. The deuterated compound's equivalent biological activity [1] also allows it to be used in parallel as a labeled tracer to measure cellular uptake kinetics without altering the biological system under investigation.

Technical Documentation Hub

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